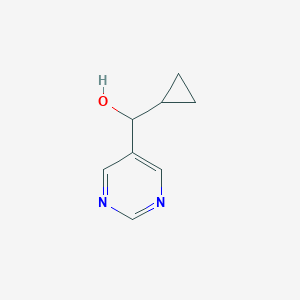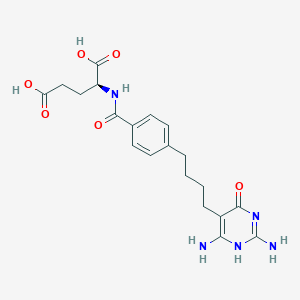
Cyclopropyl(pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(pyrimidin-5-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropyl derivative of pyrimidine, which is a heterocyclic organic compound that contains two nitrogen atoms in its ring structure. Cyclopropyl(pyrimidin-5-yl)methanol is synthesized through a multistep process that involves the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanol is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. For example, Cyclopropyl(pyrimidin-5-yl)methanol has been shown to inhibit acetylcholinesterase activity, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the compound's potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Cyclopropyl(pyrimidin-5-yl)methanol has been shown to exhibit various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Cyclopropyl(pyrimidin-5-yl)methanol has also been shown to inhibit acetylcholinesterase activity, which is believed to be responsible for its potential therapeutic effects in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopropyl(pyrimidin-5-yl)methanol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Cyclopropyl(pyrimidin-5-yl)methanol. One direction is the development of new derivatives of this compound with improved therapeutic properties. Another direction is the study of the mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanol, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Aplicaciones Científicas De Investigación
Cyclopropyl(pyrimidin-5-yl)methanol has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs. Cyclopropyl(pyrimidin-5-yl)methanol has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Propiedades
Número CAS |
117975-22-1 |
|---|---|
Nombre del producto |
Cyclopropyl(pyrimidin-5-yl)methanol |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
cyclopropyl(pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H10N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6,8,11H,1-2H2 |
Clave InChI |
MSPRNXDRUFWZPM-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2=CN=CN=C2)O |
SMILES canónico |
C1CC1C(C2=CN=CN=C2)O |
Sinónimos |
5-Pyrimidinemethanol, alpha-cyclopropyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)

![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)




![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)




